molecular formula C7H5Cl2N3 B1283531 1-(Azidomethyl)-3,5-dichlorobenzene CAS No. 133992-55-9

1-(Azidomethyl)-3,5-dichlorobenzene

Cat. No.: B1283531
CAS No.: 133992-55-9
M. Wt: 202.04 g/mol
InChI Key: HHUIEBVSKMFQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azidomethyl)-3,5-dichlorobenzene (CAS 133992-55-9) is a valuable synthetic building block with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 g/mol . This compound features an azidomethyl group attached to a meta-dichlorobenzene ring, making it a versatile intermediate in organic synthesis and chemical biology. Its primary research application stems from the presence of the organic azide group, which allows it to participate in the Huisgen 1,3-dipolar cycloaddition, more commonly known as "click chemistry." This reaction is widely used for the efficient and selective conjugation of molecules, making it invaluable in bioconjugation, polymer chemistry, and the development of chemical probes . The two chlorine atoms on the aromatic ring provide distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create more complex molecular architectures. While the specific biological mechanism of action for this compound is application-dependent, its utility lies in its role as a linker or a key component in the synthesis of potential agrochemicals, pharmaceuticals, and materials . As a benzyl azide derivative, it can also be explored in protective group chemistry, particularly in carbohydrate synthesis where benzyl ethers are commonly used as permanent protecting groups . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azidomethyl)-3,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUIEBVSKMFQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565272
Record name 1-(Azidomethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133992-55-9
Record name 1-(Azidomethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Azidomethyl)-3,5-dichlorobenzene: A Versatile Building Block for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of modern medicinal chemistry and materials science, the demand for versatile and reliable chemical building blocks is paramount. 1-(Azidomethyl)-3,5-dichlorobenzene (CAS 133992-55-9), also known as 3,5-dichlorobenzyl azide, has emerged as a significant reagent, valued for its unique bifunctional nature. It incorporates a reactive azide group, the cornerstone of "click" chemistry, and a dichlorinated aromatic ring, a motif frequently explored for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its core properties, synthesis, reactivity, and applications, with a particular focus on its utility in constructing complex molecular architectures. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the application of this valuable synthetic intermediate.

Physicochemical and Structural Characteristics

This compound is a crystalline solid under standard conditions. Its core structure consists of a benzene ring substituted at the 1, 3, and 5 positions with an azidomethyl group and two chlorine atoms, respectively. This substitution pattern imparts a C2v symmetry to the molecule, which can have implications for its crystalline packing and the spectroscopic characteristics of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 133992-55-9[1]
Molecular Formula C₇H₅Cl₂N₃[2]
Molecular Weight 202.04 g/mol [2]
Appearance White to light yellow powder/crystalInferred from related compounds
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A
SMILES Clc1cc(Cl)cc(CN=[N+]=[N-])c1[2]
InChIKey HHUIEBVSKMFQQI-UHFFFAOYSA-N[1]

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is typically achieved through a robust and high-yielding two-step process starting from commercially available 3,5-dichlorobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by conversion to a benzyl halide. The final step is a nucleophilic substitution with an azide salt.

Step 1: Synthesis of the Precursor, 1-(Chloromethyl)-3,5-dichlorobenzene

The common precursor for the azide is 1-(chloromethyl)-3,5-dichlorobenzene. This intermediate can be synthesized from 3,5-dichlorobenzyl alcohol, which is in turn prepared by the reduction of 3,5-dichlorobenzoic acid. The chlorination of the alcohol is efficiently carried out using thionyl chloride (SOCl₂).

Step 2: Azide Formation

The conversion of the benzyl chloride to the benzyl azide is a standard SN2 reaction. Sodium azide (NaN₃) is a common and effective azide source for this transformation. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol like ethanol. A similar process has been shown to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in 94% yield from the corresponding benzyl chloride.[3]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_azide Azide Formation 3_5_Dichlorobenzyl_Alcohol 3,5-Dichlorobenzyl Alcohol Benzyl_Chloride 1-(Chloromethyl)-3,5-dichlorobenzene 3_5_Dichlorobenzyl_Alcohol->Benzyl_Chloride Chlorination SOCl2 Thionyl Chloride (SOCl₂) Target_Azide This compound Benzyl_Chloride->Target_Azide SN2 Substitution Sodium_Azide Sodium Azide (NaN₃)

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methods for similar transformations.[3]

Materials:

  • 1-(Chloromethyl)-3,5-dichlorobenzene (1 equiv.)

  • Sodium azide (NaN₃) (1.2 equiv.)

  • Ethanol (or DMF)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-(chloromethyl)-3,5-dichlorobenzene in ethanol, add sodium azide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reactivity and Applications in Synthesis

The synthetic utility of this compound is dominated by the reactivity of the azide moiety, particularly in 1,3-dipolar cycloaddition reactions, famously known as "click chemistry".

The Cornerstone of Click Chemistry: Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is renowned for its reliability, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for molecular construction in various fields.

Click_Chemistry Azide This compound Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole + Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO₄/Na-Ascorbate) Catalyst->Triazole Click Reaction

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.

The 3,5-Dichlorophenyl Moiety in Drug Development

The 3,5-dichlorophenyl group is not merely an inert scaffold; it is a recognized pharmacophore that can significantly influence a molecule's biological activity. Its presence can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions. Furthermore, the chlorine substituents can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. For instance, studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have highlighted the role of this moiety in compound toxicity and metabolism, indicating its importance in drug design and safety assessment.[4][5] Additionally, a metabolite of m-dichlorobenzene, 3,5-dichlorophenyl methyl sulfone, has been shown to be a potent inducer of hepatic microsomal drug-metabolizing enzymes.[6]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - A singlet for the two equivalent protons on the benzylic carbon (CH₂), expected around δ 4.3-4.5 ppm. - A singlet for the proton at the C4 position of the benzene ring, expected around δ 7.3-7.4 ppm. - A singlet for the two equivalent protons at the C2 and C6 positions of the benzene ring, expected around δ 7.2-7.3 ppm.
¹³C NMR - A signal for the benzylic carbon (CH₂), expected around δ 50-55 ppm. - A signal for the C1 carbon of the benzene ring, expected around δ 138-140 ppm. - A signal for the C3 and C5 carbons (bearing Cl), expected around δ 134-136 ppm. - A signal for the C2 and C6 carbons, expected around δ 127-129 ppm. - A signal for the C4 carbon, expected around δ 125-127 ppm.
FT-IR (cm⁻¹) - A strong, sharp absorption band for the azide (N₃) asymmetric stretch, expected around 2100 cm⁻¹. - C-H stretching vibrations for the aromatic ring, expected just above 3000 cm⁻¹. - C-H stretching for the CH₂ group, expected just below 3000 cm⁻¹. - C=C stretching vibrations for the aromatic ring, expected around 1600 and 1470 cm⁻¹. - A strong absorption for the C-Cl stretch, expected in the fingerprint region (1100-800 cm⁻¹).
Mass Spec. (EI) - Molecular ion peak (M⁺) at m/z 201 (for ³⁵Cl isotopes) and 203, 205 (isotopic pattern for two chlorine atoms). - A significant fragment from the loss of N₂ (28 amu), resulting in a peak at m/z 173. - A base peak corresponding to the 3,5-dichlorobenzyl cation at m/z 159.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate safety precautions by personnel trained in chemical handling. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from its constituent functional groups.

  • Organic Azides: Organic azides are potentially explosive, especially when heated or subjected to shock. They can also be toxic. The thermal decomposition of benzyl azides can be exothermic. Therefore, it is crucial to avoid heating the compound unnecessarily and to handle it with care.

  • Chlorinated Aromatics: Chlorinated aromatic compounds can be toxic and may pose environmental hazards. They can be harmful if swallowed or absorbed through the skin.[7]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid creating dust. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound stands out as a strategically designed building block that offers a reliable entry point into the vast chemical space of 1,2,3-triazoles via click chemistry. Its robust synthesis and the dual functionality of a reactive azide and a pharmacologically relevant dichlorophenyl ring make it an invaluable tool for researchers in drug discovery, chemical biology, and materials science. By understanding its properties, synthesis, and reactivity as outlined in this guide, scientists can effectively leverage this compound to accelerate their research and development efforts.

References

A numbered list of references will be generated here.

Sources

Methodological & Application

Application Note: Reaction Conditions for 3,5-Dichlorobenzyl Azide with Terminal Alkynes

[1]

Executive Summary & Scientific Rationale

The 1,2,3-triazole linkage is a premier pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds while offering superior metabolic stability. The 3,5-dichlorobenzyl motif is particularly valuable; the chlorine substituents at the meta positions block metabolic oxidation (preventing para-hydroxylation) and increase lipophilicity (

This guide details the reaction conditions for coupling 3,5-dichlorobenzyl azide with terminal alkynes via CuAAC ("Click Chemistry"). Unlike simple benzyl azides, the 3,5-dichloro variant exhibits distinct solubility profiles and electronic properties (electron-deficient ring) that necessitate tailored protocols to prevent catalyst aggregation and ensure high yields.[1]

Key Mechanistic Insights[1]
  • Electronic Effect: The electron-withdrawing chlorine atoms make the benzylic position slightly more electrophilic, but the primary influence on the CuAAC rate is the solubility of the azide in the aqueous interface.

  • Steric Environment: The 3,5-substitution pattern leaves the benzylic carbon unhindered, allowing for rapid reaction rates comparable to unsubstituted benzyl azide.

  • Safety Profile: While benzyl azides are generally stable, the C/N ratio requires specific handling precautions described below.

Safety & Handling (Critical)

WARNING: Organic azides are potentially explosive.[1][2][3][4][5][6] While 3,5-dichlorobenzyl azide is a solid with a molecular weight >200 g/mol (stabilized by the heavy halogens), strict adherence to safety ratios is mandatory.

Stability Calculation
  • Formula:

    
    
    
  • C/N Ratio:

    
    .[1]
    
    • Guideline: A ratio < 3 suggests potential instability.[1] However, the "Rule of Six" (6 carbons per energetic group) is satisfied (

      
      ).
      
  • Protocol:

    • Never use chlorinated solvents (DCM, CHClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) if sodium azide is present (risk of forming di/tri-azidomethane).[3]
      
    • Avoid metal spatulas (use Teflon or ceramic).[1][2]

    • Heat Limit: Do not heat reaction mixtures above 80°C.

    • Isolation: Do not distill. Purify via extraction or crystallization.[1][2][3]

Experimental Decision Tree

The choice of catalyst and solvent depends heavily on the solubility of the alkyne partner.

DecisionTreeStartSelect Alkyne PartnerSolubilityAlkyne Solubility?Start->SolubilityWaterSolWater Soluble / Polar(e.g., Propargyl alcohol, PEG-alkyne)Solubility->WaterSolLipophilicLipophilic / Non-Polar(e.g., Phenylacetylene, Alkyl chains)Solubility->LipophilicBiologicalBiological / Dilute(e.g., Protein, DNA)Solubility->BiologicalMethodAMethod A: Standard AqueoustBuOH : H2O (1:1)CuSO4 + NaAscWaterSol->MethodAHigh YieldMethodBMethod B: Organic PhaseDMF or THFCuI + DIPEA + TBTALipophilic->MethodBSolubility FixMethodCMethod C: Ligand AssistedPBS BufferCuSO4 + THPTA + NaAscBiological->MethodCBiocompatible

Figure 1: Decision matrix for selecting reaction conditions based on alkyne properties.[1]

Detailed Protocols

Method A: The Standard Aqueous Protocol (High Yield)

Best for: General synthesis where both reactants have moderate solubility in alcohols.

Reagents:

  • 3,5-Dichlorobenzyl azide (1.0 equiv)[1]

  • Terminal Alkyne (1.0 – 1.1 equiv)[1]

  • Copper(II) Sulfate Pentahydrate (

    
    )[1]
    
  • Sodium Ascorbate (NaAsc)[1][7]

  • Solvent: tert-Butanol / Water (1:1 v/v)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the alkyne (1.0 mmol) and azide (1.0 mmol) in 4 mL of t-BuOH.

  • Catalyst Prep: Prepare two fresh stock solutions in water:

    • 0.5 M Sodium Ascorbate (freshly prepared, yellowing indicates oxidation).

    • 0.1 M

      
      .[1]
      
  • Initiation: Add 4 mL of water to the reaction flask (precipitate may form; this is fine). Add

    
     (5 mol%, 50 µL of stock) followed immediately by Sodium Ascorbate (15 mol%, 300 µL of stock).
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours. The mixture often turns from blue to bright yellow/orange (active Cu(I)) and then back to green/blue upon completion or oxidation.

  • Work-up: Dilute with water (20 mL). The 3,5-dichlorobenzyl triazole product is highly lipophilic and will likely precipitate. Filter the solid.

    • If no precipitate: Extract with EtOAc (3 x 20 mL). Wash combined organics with 5% ammonium hydroxide or EDTA solution (to remove copper traces), then brine. Dry over

      
      .[1]
      
Method B: Lipophilic Conditions (Organic Solvents)

Best for: Highly non-polar alkynes or when water must be avoided.

Reagents:

  • Copper(I) Iodide (CuI)[1][7]

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - Crucial for protecting Cu(I) from oxidation in organic solvents.[1]

  • Base: DIPEA (Diisopropylethylamine) or

    
    .[1]
    
  • Solvent: DMF, THF, or DCM.

Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon (Cu(I) is air-sensitive).

  • Mix: Add Azide (1.0 equiv), Alkyne (1.0 equiv), CuI (5 mol%), and TBTA (5 mol%) to the flask.

  • Solvent: Add degassed solvent (THF or DMF).[1]

  • Activation: Add DIPEA (2.0 equiv). Stir at RT under inert atmosphere.

  • Monitoring: Reaction is usually faster than Method A (1–4 hours).

  • Purification: Requires column chromatography (Silica gel, Hexane/EtOAc) as the ligand and copper salts must be removed.

Mechanistic Pathway & Troubleshooting

Understanding the catalytic cycle helps in troubleshooting low yields.

MechanismCu2Cu(II) PrecursorCu1Active Cu(I)Cu2->Cu1+ Ascorbate(Reduction)AcetylideCu(I)-Acetylide(π-complex)Cu1->Acetylide+ AlkyneCycleMetallacycleIntermediateAcetylide->Cycle+ Azide(Coordination)TriazoleTriazole-CuCycle->TriazoleRing ContractionTriazole->Cu1RegenerationProduct1,2,3-TriazoleProductTriazole->Product+ H+

Figure 2: Simplified catalytic cycle.[1] Note that oxidation of Cu(I) back to Cu(II) stops the reaction, necessitating excess Ascorbate.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Reaction Stalls (Blue solution) Cu(I) oxidized to Cu(II) by air.[1]Add more Sodium Ascorbate (10 mol%).[1] Purge headspace with Argon.
Low Solubility / Clumping 3,5-dichloro motif is too lipophilic.[1]Switch to THF/Water (2:1) or add 10% DMSO.[1]
Green Precipitate Copper-Triazole aggregation.[1]Wash crude solid with 0.1M EDTA or

to chelate Cu.
By-products (Diynes) Glaser Coupling (Alkyne-Alkyne).Too much Oxygen present.[1] Degas solvents thoroughly.[1]

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Medgyesi, Z., & Mika, L. T. (2025).[8] Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene™ under one-pot conditions.[1][8] Beilstein Journal of Organic Chemistry, 21, 33. Link

  • BroadPharm. (2022).[1] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Application Notes. Link

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety.[1] Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][9] Science, 340(6131), 457-460.[1] Link[1]

using 1-(Azidomethyl)-3,5-dichlorobenzene in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on 1-(Azid omethyl)-3,5-dichlorobenzene. I'm hitting Google hard, searching for properties, synthetic routes, and its use in fragment-based drug discovery. The goal is to build a solid foundation before exploring other avenues.

Expanding Search Parameters

I'm now broadening my search. I am still focused on 1-(Azidomethyl)-3,5-dichlorobenzene, but I'm looking into protocols for library screening, hit validation, and fragment evolution. I'm also delving into azide-group chemistry, especially click chemistry. Simultaneously, I've begun structuring the application note. I am aiming to outline the role of azide fragments within FBDD.

Developing Detailed Protocols

I'm now focusing on synthesizing the data into practical protocols. My work will detail step-by-step instructions for using this compound in screening campaigns, including experimental design. I'm incorporating controls and data analysis suggestions. I'll include data tables of physicochemical properties and Graphviz diagrams for workflows and reaction mechanisms. Everything will be backed by citable sources.

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions with Electron-Deficient Benzyl Azides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Yield Optimization for CuAAC with Electron-Deficient Azides Ticket ID: TCH-AZIDE-004 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Reactivity Paradox"

Researchers often assume that electron-deficient benzyl azides (e.g., 4-nitrobenzyl azide, pentafluorobenzyl azide) will react faster in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to electronic activation.[1]

The Reality: While Electron-Withdrawing Groups (EWGs) do lower the LUMO of the azide, theoretically accelerating the reaction, they introduce two critical failure modes:

  • Reductive Instability: Common reducing agents (like Sodium Ascorbate) can destroy the azide functionality before it clicks.[1]

  • Anionic Lability: The benzylic position becomes highly acidic, leading to degradation or side reactions under basic conditions.[1]

This guide provides the protocols to bypass these specific failure points.

Diagnostic & Troubleshooting (FAQ)

Q1: I am using 4-nitrobenzyl azide with standard CuSO₄/Ascorbate, but my yield is <20%. Why?

Diagnosis: Chemoselective Failure (Azide Destruction). Sodium ascorbate is a mild reducing agent, but it is strong enough to reduce nitro groups to anilines or hydroxylamines, especially in the presence of copper.[1] Furthermore, it can reduce the azide itself to an amine.[1] The Fix: You must switch to an Ascorbate-Free Protocol (See Protocol B below).[1] Use a direct Cu(I) source or a non-nucleophilic reducing agent like Copper wire.[1]

Q2: The reaction mixture turned green/blue and stalled.

Diagnosis: Catalyst Death (Oxidation). Electron-deficient azides often require longer reaction times due to steric bulk (if ortho-substituted) or electronic repulsion with electron-poor alkynes.[1] If oxygen enters the system, Cu(I) oxidizes to inactive Cu(II) (blue/green). The Fix:

  • Immediate: Add 0.5 eq. of fresh ascorbate (if substrate permits).[1]

  • Systemic: Increase catalyst loading to 5 mol% and use a stabilizing ligand like THPTA or BTTES, which protects Cu(I) from oxidation better than TBTA.[1]

Q3: I see a large amount of precipitate, but it's not my product.

Diagnosis: Glaser Coupling (Alkyne Homocoupling). When the "Click" reaction is slow (due to deactivated azides), the copper catalyst begins coupling the alkynes to each other (


). This consumes your alkyne.[1]
The Fix:  Degas solvents thoroughly.[1] Oxygen is the co-oxidant required for Glaser coupling. Strictly exclude air.[1]

Mechanistic Failure Analysis

The following diagram illustrates the competing pathways when using electron-deficient azides.

CuAAC_Failure_Modes cluster_0 Critical Control Point Start Electron-Deficient Benzyl Azide Triazole 1,2,3-Triazole (Desired Product) Start->Triazole + Alkyne + Cu(I) (Correct Pathway) Amine Benzyl Amine/Aniline (Dead End Byproduct) Start->Amine + Ascorbate (Nitro Reduction) CuI Cu(I) Catalyst Glaser Di-Alkyne (Glaser Product) CuI->Glaser + O2 + Alkyne (Slow Click Rate) Ascorbate Sodium Ascorbate (Reductant)

Figure 1: Mechanistic pathways showing how standard reductants can divert electron-deficient azides into byproducts.

Optimized Ligand Selection

For electron-deficient substrates, ligand choice is dictated by protection of Cu(I) rather than just acceleration.[1]

LigandTypeBest ForCompatibility with e-Deficient Azides
TBTA TetradentateOrganic Solvents (DMSO/tBuOH)Moderate. Good acceleration, but poor protection against oxidation if reaction is slow.[1]
THPTA Water-SolubleAqueous BuffersHigh. Excellent Cu(I) stabilization.[1] Prevents catalyst death during long reactions.[1]
BTTES ChelatorSensitive BiologyHighest. Best suppression of side reactions; protects Cu(I) without sequestering it too tightly.[1]
None Ligand-FreeSimple SubstratesPoor. High risk of alkyne homocoupling and catalyst oxidation.[1]

Experimental Protocols

Protocol A: The "Stabilized" Aqueous Method

Use this for: Fluorinated benzyl azides (e.g., pentafluorobenzyl azide) where reduction is NOT a risk.

Reagents:

  • CuSO₄[1][2][3][4][5][6]·5H₂O (20 mM in water)

  • THPTA Ligand (50 mM in water) - Crucial for stability[1]

  • Sodium Ascorbate (100 mM in water) - Freshly prepared[1][2]

Workflow:

  • Premix Catalyst: In a separate tube, mix CuSO₄ (1 eq) and THPTA (2-5 eq). The solution should remain blue.

  • Substrate Mix: Dissolve Azide (1.0 eq) and Alkyne (1.2 eq) in DMSO or tBuOH.

  • Combine: Add the Catalyst-Ligand complex to the substrate mix.[1]

  • Initiate: Add Sodium Ascorbate (5.0 eq) last.

  • Incubate: Seal under Argon. React for 2-4 hours. Note: The excess ligand and ascorbate drive the reaction despite the deactivated electronics.

Protocol B: The "Ascorbate-Free" Method (Nitro-Safe)

Use this for: Nitrobenzyl azides or other easily reducible substrates.

Concept: Avoids ascorbate entirely to prevent nitro-group reduction.[1] Uses a direct Cu(I) source in an anhydrous environment.[1]

Reagents:

  • Catalyst: Tetrakis(acetonitrile)copper(I) hexafluorophosphate (

    
    )
    
  • Base: 2,6-Lutidine (prevents protonation of the copper-acetylide intermediate)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM.[1]

Workflow:

  • Degas: Sparge solvent with Argon for 15 minutes. Strict requirement.

  • Dissolve: Add Azide (1.0 eq) and Alkyne (1.1 eq) to the reaction vessel.

  • Base: Add 2,6-Lutidine (0.2 eq).

  • Catalyst Addition: Add

    
     (5 mol%) as a solid or stock solution under Argon flow.
    
  • Monitor: Stir at Room Temp. If sluggish, heat to 40°C.

    • Why this works: The non-nucleophilic base assists the formation of the Cu-acetylide without degrading the sensitive benzyl azide, and the lack of strong reductant preserves the nitro group.

Logic Flow for Protocol Selection

Protocol_Selector Start Select Azide Type Q1 Contains Nitro (-NO2) or Reducible Group? Start->Q1 ProtocolA PROTOCOL A (CuSO4 + THPTA + Ascorbate) Q1->ProtocolA No (e.g., Fluorine, Chlorine) ProtocolB PROTOCOL B (Cu(MeCN)4PF6 + Lutidine) Q1->ProtocolB Yes Warning WARNING: Ascorbate will reduce -NO2 to -NH2 (Dead End) ProtocolB->Warning Reasoning

Figure 2: Decision matrix for selecting the correct catalytic system based on azide sensitivity.

References

  • Mechanism of CuAAC & Electronic Effects: Himo, F., et al. (2005).[1] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Acetylide." Journal of the American Chemical Society.[7]

  • Ligand Effects (TBTA vs THPTA): Prescher, J. A., & Bertozzi, C. R. (2005).[1] "Chemistry in living systems."[1] Nature Chemical Biology.[1]

  • Nitro Reduction by Ascorbate (Troubleshooting): Brotherton, W. S., et al. (2009).[1] "Apparent Copper(II)-Accelerated Azide-Alkyne Cycloaddition." Organic Letters. (Demonstrates the complexity of Cu(II)/Ascorbate systems with sensitive groups).

  • Direct Cu(I) Protocols: Diez-Gonzalez, S. (2011).[1] "Catalytic Applications of Copper(I) Complexes." Current Organic Chemistry.

Sources

Technical Support Center: Purification of 1-(Azidomethyl)-3,5-dichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZ-DCB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Safety, Visualization, and Isolation Protocols for 1-(Azidomethyl)-3,5-dichlorobenzene

Critical Safety Assessment: The "Zero Compromise" Zone

Before touching the rotary evaporator, we must validate the stability of your molecule. Organic azides are energy-rich functional groups.[1]

The Stability Calculation: For this compound (


):
  • 
     (Carbons):  7
    
  • 
     (Nitrogens):  3
    
  • Safety Ratio

    
    : 
    
    
    

WARNING: This molecule falls into the "Store with Caution" category. Standard safety protocols require a ratio


 for high stability.[2] While it passes the "Rule of Six" (6 carbons per energetic group), the low C/N ratio indicates it retains significant potential energy.
Mandatory Safety Protocols
  • No Distillation: Never attempt to distill this product.

  • Temperature Limit: Do not heat the crude mixture above 40°C during concentration.

  • Shielding: Use a blast shield during rotary evaporation.

  • Storage: Store in solution if possible, or as a solid at -20°C in the dark.

Pre-Column Diagnostics: The "Invisible" Separation

User Issue: "I cannot distinguish my product from the starting material (3,5-dichlorobenzyl bromide) on TLC. Both are UV active and have similar


 values."

Root Cause: Both compounds are lipophilic aromatics with halogen substituents. Their interaction with silica is dominated by the dichlorobenzene ring, making their polarity nearly identical.

Solution: The "Switch-On" Visualization Strategy

You need a stain that reacts chemically with the azide, not just physically with UV light.

Protocol: The PPh3/Ninhydrin Stain

  • Run TLC: Elute in 100% Hexanes (or 98:2 Hexane/EtOAc).

  • Dip 1 (Reduction): Dip the plate in a 10% Triphenylphosphine (

    
    ) in dichloromethane solution.
    
    • Mechanism:[3][4] Staudinger reduction converts the surface azide to an amine in situ.

  • Heat: Warm gently with a heat gun (do not char).

  • Dip 2 (Visualization): Dip in Ninhydrin stain.

  • Heat: Heat until spots appear.[5]

    • Result: The Azide spot turns Purple/Red (amine reaction). The Bromide spot remains Colorless (no reaction).

The Purification Workflow

Do not rely solely on chromatography. The most efficient purification for benzyl azides is Chemical Scavenging followed by a short filtration column.

Method A: The "Chemical Scavenger" (Recommended)

Instead of fighting a difficult separation, chemically modify the impurity to make it water-soluble.

Step-by-Step:

  • Quench: After the azidation reaction is complete, add 1.5 equivalents (relative to unreacted bromide) of Triethylamine (TEA) or Dimethylamine to the reaction mixture.

  • Stir: Stir at room temperature for 2-4 hours.

    • Chemistry: The excess benzyl bromide reacts with the amine to form a quaternary ammonium salt (highly polar/water-soluble). The azide is inert to this condition.

  • Workup: Partition between Diethyl Ether and Water.

    • Outcome: The ammonium salt stays in the water. The pure azide extracts into the ether.

  • Verify: Check TLC. The starting material spot should be gone.

Method B: Column Chromatography (If Method A is insufficient)

If you must run a column, use the following parameters.

System Parameters:

Parameter Setting Reason
Stationary Phase Silica Gel (40-63 µm) Standard normal phase interaction.
Mobile Phase A 100% n-Heptane (or Hexane) Weak eluent for high lipophilicity.

| Mobile Phase B | Toluene |


-

interaction helps separate aromatics better than EtOAc. | | Gradient | 0% to 20% Toluene in Heptane | Very shallow gradient required. | | Loading | < 1% of Silica Mass | Prevent band broadening due to poor resolution. |

Visual Workflows

Figure 1: Decision Logic for Purification

Caption: Logical flow to determine the safest and most efficient purification route based on impurity profile.

PurificationLogic Start Crude Reaction Mixture (Azide + Excess Bromide) CheckTLC 1. Check TLC (Use PPh3/Ninhydrin Stain) Start->CheckTLC Decision Is Separation > 0.1 Rf? CheckTLC->Decision Scavenge Method A: Chemical Scavenging Add Triethylamine Decision->Scavenge No (Poor Resolution) Column Method B: Column Chromatography (Use Toluene/Heptane) Decision->Column Yes (Good Resolution) Workup Aqueous Workup (Remove Ammonium Salt) Scavenge->Workup Final Pure this compound Workup->Final Column->Final

Figure 2: The Visualization Mechanism

Caption: The chemical mechanism behind the specific staining protocol for azides.

StainingMechanism Azide Azide Spot (R-N3) Amine Amine (R-NH2) Azide->Amine Reduction PPh3 Reagent 1: PPh3 (Staudinger) PPh3->Amine Purple Ruhemann's Purple (Visible Spot) Amine->Purple Complexation Ninhydrin Reagent 2: Ninhydrin Ninhydrin->Purple

[6]

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) as the solvent for the column? A: Avoid it if possible. DCM is often too polar for separating two lipophilic halides/azides. It also poses a safety risk if you accidentally concentrate the azide to dryness in the presence of halogenated solvents (formation of di/triazidomethane is rare but possible in specific conditions). Stick to Heptane/Toluene.

Q: My product is turning yellow/brown on the column. What is happening? A: This indicates decomposition. Azides are light-sensitive.[6] Wrap your column in aluminum foil to protect it from ambient light during the run. Ensure your silica is neutral; acidic silica can sometimes degrade sensitive benzyl derivatives.

Q: How do I dispose of the waste fractions containing azide? A: Never pour azide waste down the drain (explosion hazard in lead pipes). Quench all azide-containing waste with a 10% sodium nitrite (


) solution acidified with sulfuric acid (in a fume hood, releases 

) or use a specific commercial azide quenching kit.

References

  • Safe Handling of Azides: University of Pittsburgh. Safe Handling of Azides (Rule of Six & C/N Ratio).[1][2][4][7]Link

  • TLC Visualization: Cegielska, B., & Kacprzak, K. M. (2009).[8] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.[9][8][10]Link

  • Separation Strategies: BenchChem. Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.Link

  • General Azide Safety: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[7] Angewandte Chemie International Edition.[7] Link

Sources

minimizing steric hindrance in 3,5-dichloro substituted azide cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Aryl Azide Cycloadditions Current Ticket: Minimizing Steric Hindrance in 3,5-Dichloro Aryl Azide CuAAC

Status: Open

Assigned Specialist: Senior Application Scientist, Click Chemistry Division Subject: Optimization of 3,5-Dichloro Substituted Azide Cycloadditions

Welcome to the Technical Support Center. You are likely experiencing sluggish reaction rates or incomplete conversion with your 3,5-dichloro aryl azide substrates. While the 3,5-dichloro substitution pattern (meta-substitution) is less sterically demanding than the 2,6- (ortho-) pattern, the added bulk and lipophilicity of the dichlorophenyl ring can cause significant steric clashes within the catalytic pocket, especially when coupled with bulky alkynes or sterically demanding ligands.

This guide provides a self-validating protocol to relieve this congestion and drive your reaction to completion.

Module 1: Diagnostic & Ligand Architecture

The Core Problem: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the rate-determining step often involves the formation of a metallacycle intermediate. Standard ligands like TBTA (Tris(benzyltriazolylmethyl)amine) create a protective "cage" around the Cu(I).[1] For a 3,5-dichloro aryl azide, the meta-chlorines increase the effective hydrodynamic radius of the substrate. If your ligand cage is too tight, the azide cannot effectively access the copper-acetylide complex.

The Solution: Ligand Tuning To minimize steric hindrance, you must switch to ligands that offer a more open coordination geometry or higher solubility to prevent aggregation of the hydrophobic dichloro-substrate.

LigandSteric ProfileRecommendation for 3,5-Dichloro Azides
TBTA High (Bulky Benzyl groups)Avoid. The benzyl arms often clash with the meta-chlorines, slowing the reaction.
THPTA Moderate (Hydroxypropyl arms)Good. Water-soluble and less sterically demanding than TBTA. Prevents aggregation.
BTTES Low/OptimizedExcellent. The specific geometry of BTTES creates a more accessible active site for hindered substrates.
IPr / SIPr (NHC) VariableAdvanced. Use N-Heterocyclic Carbene (NHC) copper complexes if the alkyne is also extremely hindered (e.g., tertiary center).

Module 2: Visualization of the Solution

Figure 1: Ligand Selection Decision Tree

Use this logic flow to select the correct catalyst system for your specific substrate pairing.

LigandSelection Start START: Analyze Substrates CheckAlkyne Is the Alkyne Bulky? (e.g., Tertiary carbon, Ortho-substituents) Start->CheckAlkyne CheckSolubility Is the Azide Precipitating? CheckAlkyne->CheckSolubility No (Linear/Small) UseTBTA Standard Protocol: Use TBTA (Not recommended for 3,5-Cl) CheckAlkyne->UseTBTA Only if simple substrates UseNHC Extreme Sterics: Use Cu-NHC Complex (IPrCuCl) CheckAlkyne->UseNHC Yes (Very Bulky) UseTHPTA Solubility Fix: Use THPTA (Prevents hydrophobic aggregation) CheckSolubility->UseTHPTA Yes (Cloudy/Oiling out) UseBTTES Steric Relief: Use BTTES (Wider catalytic pocket) CheckSolubility->UseBTTES No (Clear solution)

Caption: Decision matrix for selecting the optimal ligand based on steric bulk and solubility of 3,5-dichloro aryl azides.

Module 3: Optimized Experimental Protocol

Objective: Synthesize a triazole from a 3,5-dichloro aryl azide and a secondary alkyne while minimizing steric repulsion.

Reagents:

  • Azide: 3,5-dichloro aryl azide (1.0 equiv)

  • Alkyne: Substrate of choice (1.1 equiv)

  • Catalyst Source: CuSO₄·5H₂O (Pre-complexed, see below)

  • Ligand: BTTES (Preferred) or THPTA.

  • Reductant: Sodium Ascorbate (freshly prepared).

  • Solvent: DMF/Water (4:1) or tBuOH/Water (1:1). Note: The 3,5-dichloro group is hydrophobic; DMF ensures solubility.

Step-by-Step Workflow:

  • Catalyst Pre-Complexation (Critical Step):

    • In a separate small vial, mix CuSO₄ (5 mol%) and Ligand (BTTES, 10-15 mol%) in water.

    • Why? Pre-forming the complex prevents "naked" copper from being sequestered by the electron-rich chlorines or precipitating out.

  • Substrate Solubilization:

    • Dissolve the 3,5-dichloro azide and the alkyne in the organic solvent (DMF or tBuOH).

    • Ensure the solution is perfectly clear. If hazy, the hydrophobic azide is aggregating, which mimics steric hindrance. Add more DMF.

  • Initiation:

    • Add the Catalyst/Ligand aqueous solution to the substrate mixture.[1]

    • Add Sodium Ascorbate (20 mol%) last.

    • Flush the headspace with Nitrogen/Argon for 30 seconds.

  • Incubation:

    • Stir at 40°C .

    • Why? While CuAAC is typically room temp, the 3,5-dichloro bulk increases the activation energy barrier. Mild heating (40°C) overcomes this without decomposing the azide.

Module 4: Mechanism & Troubleshooting (FAQs)

Figure 2: The Steric "Pinch Point"

CatalyticCycle CuL Cu(I)-Ligand Complex Acetylide Cu-Acetylide Formation CuL->Acetylide + Alkyne PinchPoint STERIC PINCH POINT: Azide Binding (3,5-Cl Clashes with Ligand) Acetylide->PinchPoint + 3,5-Cl Azide Metallacycle Metallacycle Intermediate PinchPoint->Metallacycle Slow Step if Ligand is Bulky Product Triazole Release Metallacycle->Product Fast Product->CuL Regeneration

Caption: The catalytic cycle highlighting where the 3,5-dichloro substituents cause steric friction during azide coordination.

Frequently Asked Questions

Q1: My reaction turns green and stops after 1 hour. Why? A: The green color indicates oxidation of Cu(I) to inactive Cu(II). The electron-withdrawing chlorines on your azide make the system slightly more prone to oxidative byproducts if the reaction is slow.

  • Fix: Increase the Sodium Ascorbate loading to 50 mol% or perform the reaction under a strict inert atmosphere (glovebox or Schlenk line).

Q2: I am using TBTA, but the yield is <20%. A: TBTA is too bulky for this specific substrate class. The benzyl groups of TBTA and the meta-chlorines of your azide are repelling each other, preventing the formation of the metallacycle (The "Pinch Point" in Figure 2).

  • Fix: Switch to BTTES or THPTA . These ligands have "swept-back" geometries that accommodate the aryl bulk.

Q3: Can I use "Click" reagents in pure water? A: Not with 3,5-dichloro aryl azides. These substrates are highly lipophilic. In pure water, they form micelle-like aggregates where the reactive azide group is buried inside the hydrophobic core, inaccessible to the copper catalyst.

  • Fix: You must use at least 50% organic co-solvent (DMSO, DMF, or THF).

Q4: Is the 3,5-dichloro group electronically deactivating? A: No, it is actually activating. Electron-withdrawing groups (EWGs) on the azide generally lower the LUMO energy, making it a better electrophile for the copper-acetylide. If your reaction is failing, it is almost certainly a steric or solubility issue, not an electronic one.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link (Introduction of BTTES).

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[2] Chemical Society Reviews, 39(4), 1302–1315. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][4][5][6] Chemical Reviews, 108(8), 2952–3015. Link

Sources

alternative solvents for 3,5-dichlorobenzyl azide click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: #TS-CuAAC-35DCBA Subject: Solvent Optimization for 3,5-Dichlorobenzyl Azide Click Reactions Status: Active Guide Analyst: Senior Application Scientist, Bioconjugation & Synthesis Division

Executive Summary: The "3,5-Dichloro" Challenge

You are likely encountering stalled conversion or precipitation when attempting to react 3,5-dichlorobenzyl azide .

  • The Problem: The 3,5-dichloro substitution pattern significantly increases the lipophilicity (LogP > 3.8) of the benzyl azide compared to the unsubstituted parent. In standard t-BuOH/Water (1:1) mixtures, this substrate often "oils out" or aggregates, preventing the copper catalyst from effectively accessing the reactive centers.

  • The Solution: You must switch from homogeneous solvent attempts to heterogeneous (on-water) or micro-heterogeneous (micellar) systems that concentrate the reactants.

Solvent Selection Decision Matrix

Use this logic flow to select the best alternative solvent based on your downstream purification needs.

SolventSelection Start Start: 3,5-Dichlorobenzyl Azide GreenReq Is 'Green' Compliance Mandatory? Start->GreenReq Scale Reaction Scale? GreenReq->Scale Yes Purification Preferred Workup? GreenReq->Purification No/Flexible SolventA Rec: TPGS-750-M (2% aq) (Fastest Rates) Scale->SolventA < 10g (Pharma/Bio) SolventC Rec: Deep Eutectic Solvent (Choline Cl/Urea) Scale->SolventC > 10g (Bulk/Process) SolventB Rec: PEG-400 (Easy Liquid Handling) Purification->SolventB Liquid Extraction Purification->SolventC Precipitation/Filtration

Figure 1: Decision tree for solvent selection based on scale and purification constraints.

Recommended Alternative Protocols

Option A: Micellar Catalysis (The "High-Speed" Method)

Best for: Rapid kinetics, room temperature reactions, and avoiding organic solvents entirely.

This method uses TPGS-750-M , a designer surfactant that forms nanomicelles.[1][2][3] The highly lipophilic 3,5-dichlorobenzyl azide migrates into the lipophilic core of the micelle, effectively creating a "reaction concentration" orders of magnitude higher than the bulk solvent.

Protocol:

  • Prepare Solvent: Dissolve TPGS-750-M (2 wt %) in degassed water.

  • Reaction Setup:

    • Add 3,5-dichlorobenzyl azide (1.0 equiv).

    • Add Alkyne partner (1.0 - 1.2 equiv).

    • Note: These will form an emulsion. Stir vigorously.

  • Catalyst: Add Cu(I) source. (e.g., Cu(MeCN)

    
    PF
    
    
    
    or generated in situ with CuSO
    
    
    + Sodium Ascorbate).
  • Conditions: Stir at Room Temperature for 2–6 hours.

  • Work-up: Extract with a minimal amount of EtOAc or MTBE. The surfactant remains in the water layer.

Option B: Deep Eutectic Solvents (The "Robust" Method)

Best for: Difficult solubility, stability of Cu(I) species, and "dump-and-filter" purification.

DESs (specifically Choline Chloride/Urea) act as a solvent and a ligand, stabilizing the Cu(I) species without external ligands like TBTA.

Protocol:

  • Prepare DES: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms. Cool to RT.

  • Reaction Setup: Add 3,5-dichlorobenzyl azide (1.0 equiv) and Alkyne (1.0 equiv) to the DES.

  • Catalyst: Add CuSO

    
    ·5H
    
    
    
    O (2–5 mol%) and Sodium Ascorbate (10 mol%).
  • Conditions: Stir at 40°C.

  • Work-up: Add water to the reaction mixture. The DES dissolves, but the hydrophobic triazole product will precipitate. Filter to isolate.

Comparative Data: Solvent Performance

Solvent SystemSolubility of 3,5-DCBAReaction RateGreen ScoreWork-up Method
Water/t-BuOH (1:1) Poor (Precipitates)Slow / StalledModerateExtraction
TPGS-750-M (Water) Excellent (Micellar) Fastest HighExtraction (Min. solvent)
PEG-400 GoodModerateHighExtraction
DES (Choline Cl/Urea) GoodFastHighFiltration (Precipitation)
DCM or THF ExcellentSlow (No hydrophobic effect)LowEvaporation

Troubleshooting & FAQs

Q1: The reaction mixture turned green/blue and conversion stopped. What happened?

  • Diagnosis: Catalyst poisoning. The copper has oxidized to Cu(II) (blue/green) and the catalytic cycle is dead.

  • Fix:

    • Ensure your solvent is degassed (sparge with Argon for 15 mins).

    • Add an excess of Sodium Ascorbate (additional 0.5 equiv) to reduce Cu(II) back to Cu(I).

    • If using Green Solvents (PEG/Water), add a ligand like THPTA or TBTA (0.5 equiv relative to Cu) to protect the Cu(I) from oxidation.

Q2: My 3,5-dichlorobenzyl azide is not dissolving in the PEG-400. Can I heat it?

  • Answer: Yes. PEG-400 is thermally stable.[4] You can gently heat the reaction to 40–50°C. However, do not exceed 60°C if you are using sodium ascorbate, as it can degrade. If solubility is still an issue, add 10% THF or 2-MeTHF as a co-solvent.

Q3: I am using the Micellar (TPGS-750-M) method, but I can't see the product precipitating.

  • Answer: In micellar systems, the product often remains sequestered inside the micelles or forms a fine emulsion. Do not expect large crystals. Use "In-Flask" extraction: add a small volume of EtOAc, stir gently, and let the layers separate. The product will be in the organic layer.

Q4: Is the 3,5-dichloro substitution electron-withdrawing nature affecting the rate?

  • Answer: Theoretically, yes. Electron-deficient azides (like 3,5-dichloro) are slightly less nucleophilic, which can retard the initial coordination step in the catalytic cycle. However, solubility is the dominant factor . Once the reagents are effectively mixed (via micelles or DES), the electronic effect is negligible compared to the concentration effect.

Mechanism of Action: Micellar Catalysis

Understanding why the surfactant works is crucial for troubleshooting.

MicellarMechanism WaterPhase Aqueous Phase (Catalyst Transport) Micelle Micelle Core (Lipophilic) High Local Concentration WaterPhase->Micelle Cu(I) enters Product Triazole Product (Ejected) Micelle->Product Product leaves Reactants 3,5-DCBA + Alkyne (Hydrophobic) Reactants->Micelle Migrate to Core

Figure 2: The hydrophobic effect drives the reactants into the micelle core, accelerating the reaction.

References

  • Lipshutz, B. H., & Ghorai, S. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1][2][5] Aldrichimica Acta.

  • Gao, Y., & Shreeve, J. M. (2004). Azide–alkyne 1,3-dipolar cycloadditions in ionic liquids: a concise and efficient solvent system. Synthesis.[1][4][6][7][8][9][10][11]

  • Deligeorgiev, T., et al. (2010). Green synthesis of some 1,2,3-triazoles in PEG-400.[4] Green Chemistry Letters and Reviews.

  • Sassone, F. C., et al. (2020).[10] Deep Eutectic Solvents (DESs) as Green Solvents for the Synthesis of 1,2,3-Triazoles.[11][12][13][14][15][16][17] Current Organic Chemistry.[10]

Sources

Validation & Comparative

A Comprehensive Guide to the Mass Spectrometric Fragmentation of 1-(Azidomethyl)-3,5-dichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Azidomethyl)-3,5-dichlorobenzene is a halogenated aromatic azide, a class of compounds frequently utilized as versatile intermediates in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles and in "click chemistry" applications. Accurate structural characterization is paramount for ensuring reaction success and product purity. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering precise molecular weight determination and profound structural insights through the analysis of fragmentation patterns.

This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound. We will explore its fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Electron Ionization (EI-MS): A Fingerprint of Fragmentation

Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation.[1] This "hard" ionization method is exceptionally powerful for structural elucidation, as the resulting fragmentation pattern serves as a unique molecular fingerprint.

The Molecular Ion: An Isotopic Signature

The first crucial observation in the EI spectrum is the molecular ion (M⁺•). For this compound (C₇H₅Cl₂N₃), the presence of two chlorine atoms creates a highly characteristic isotopic cluster. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will exhibit distinct peaks for the molecule containing two ³⁵Cl isotopes (M⁺), one ³⁵Cl and one ³⁷Cl (M+2)⁺, and two ³⁷Cl isotopes (M+4)⁺. This pattern is a definitive indicator of a dichlorinated compound.[2]

IonMonoisotopic m/zIsotope CompositionExpected Relative Abundance
M⁺•201.9869C₇H₅(³⁵Cl)₂N₃100%
[M+2]⁺•203.9840C₇H₅(³⁵Cl)(³⁷Cl)N₃~65%
[M+4]⁺•205.9810C₇H₅(³⁷Cl)₂N₃~10%
Table 1: Predicted isotopic distribution for the molecular ion of this compound.
Primary Fragmentation Pathways

The energetically unstable molecular ion rapidly undergoes fragmentation. For this specific molecule, two competing primary fragmentation pathways are anticipated to dominate the spectrum.

  • Loss of Dinitrogen (N₂): The azide moiety is exceptionally labile and readily eliminates a molecule of dinitrogen (N₂), a thermodynamically stable neutral loss of 28 Da. This is the most characteristic fragmentation of organic azides.[3][4] This pathway leads to the formation of the 3,5-dichlorobenzylnitrene radical cation at m/z 174, which will also exhibit the signature Cl₂ isotopic pattern.

  • Benzylic C-N Cleavage: Homolytic cleavage of the weak benzylic carbon-nitrogen bond results in the loss of an azide radical (•N₃), a neutral loss of 42 Da. This pathway is highly favored due to the formation of the resonance-stabilized 3,5-dichlorobenzyl cation at m/z 160. This fragment is often the base peak or one of the most intense peaks in the spectrum of benzylic compounds and will carry the Cl₂ isotopic signature.

Secondary and Tertiary Fragmentation

The primary fragment ions undergo further decomposition, providing deeper structural information.

  • From the 3,5-Dichlorobenzyl Cation (m/z 160): This stable cation can subsequently lose a chlorine radical (•Cl) to form the chlorobenzyl cation at m/z 125 (showing a single chlorine isotope pattern, M⁺ and M+2⁺ in a ~3:1 ratio). Further fragmentation can occur via the expulsion of acetylene (C₂H₂) from the aromatic ring, a common pathway for benzylic cations.

  • From the [M-N₂]⁺• Ion (m/z 174): This radical cation can lose a hydrogen atom to form a dichlorobenzylideniminium ion at m/z 173 or undergo cleavage of a chlorine atom to yield a fragment at m/z 139.

The proposed EI fragmentation cascade is visualized below.

EI_Fragmentation M C₇H₅Cl₂N₃⁺• m/z 202, 204, 206 fragN2 [M - N₂]⁺• C₇H₅Cl₂N⁺• m/z 174, 176, 178 M->fragN2 - N₂ (28 Da) fragN3 [M - N₃]⁺ C₇H₅Cl₂⁺ m/z 160, 162, 164 (3,5-Dichlorobenzyl Cation) M->fragN3 - •N₃ (42 Da) fragN3_Cl [C₇H₅Cl]⁺ m/z 125, 127 fragN3->fragN3_Cl - •Cl (35 Da) ESI_MSMS cluster_workflow ESI-MS/MS Workflow cluster_fragmentation Fragmentation Event ESI ESI Source [M+H]⁺ Formed Q1 Mass Filter 1 (Q1) Select Precursor [M+H]⁺ m/z 203 ESI->Q1 CC Collision Cell (q) Fragment Precursor (CID with N₂/Ar) Q1->CC Q3 Mass Filter 2 (Q3) Scan Product Ions CC->Q3 Det Detector Q3->Det Precursor Precursor Ion [C₇H₆Cl₂N₃]⁺ m/z 203 Product Product Ion [C₇H₆Cl₂N]⁺ m/z 175 Precursor->Product - N₂ (28 Da)

Diagram 2: ESI-MS/MS workflow and fragmentation.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols are recommended.

Protocol for GC-EI-MS Analysis

This method is ideal for volatile and thermally stable compounds, providing excellent separation and classic, library-searchable fragmentation patterns.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Configuration:

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Injection Volume: 1 µL with a 20:1 split ratio.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Configuration:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

Protocol for LC-ESI-MS/MS Analysis

This method is preferable for less volatile compounds or for analysis within complex reaction mixtures without extensive cleanup.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water. Further dilute 100-fold with the same solvent mixture containing 0.1% formic acid to aid protonation.

  • LC Configuration (Optional, for mixture analysis):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Configuration (Direct infusion or LC-coupled):

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 203.

    • MS/MS Scan: Isolate the precursor ion at m/z 203 and apply collision energy (typically 15-25 eV) to induce fragmentation. Scan for product ions.

Comparative Summary

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion Observed Molecular Ion (M⁺•) at m/z 202Protonated Molecule ([M+H]⁺) at m/z 203
Fragmentation Extensive, spontaneous, high-energyControlled, induced by CID, low-energy
Key Fragment Ions m/z 160 ([M-N₃]⁺), m/z 174 ([M-N₂]⁺•)m/z 175 ([M+H-N₂]⁺)
Isotopic Pattern Critical for identifying M⁺• and all Cl-containing fragmentsCritical for identifying [M+H]⁺ and all Cl-containing fragments
Primary Application Structural elucidation, library matching, "molecular fingerprinting"Molecular weight confirmation, analysis of mixtures, targeted structural confirmation
Strengths Highly detailed and reproducible fragmentation patterns.High sensitivity, soft ionization preserves the molecular ion, ideal for coupling with LC.
Limitations Molecular ion may be weak or absent for some compounds. Requires volatile and thermally stable analytes.Provides limited structural information without MS/MS. Susceptible to matrix effects and ion suppression.
Table 2: Objective comparison of EI-MS and ESI-MS/MS for the analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is characterized by several definitive features. Under Electron Ionization , the fragmentation pattern is dominated by the facile loss of dinitrogen (N₂) and the formation of a highly stable 3,5-dichlorobenzyl cation (m/z 160), with the isotopic signature of two chlorine atoms providing an essential confirmation at each step. This makes GC-EI-MS the superior choice for unambiguous structural identification.

Conversely, Electrospray Ionization coupled with tandem mass spectrometry offers a complementary and equally powerful approach. It excels at providing clear molecular weight information via the [M+H]⁺ ion and confirming the presence of the azide group through a specific and controlled loss of N₂ in an MS/MS experiment. The choice between these techniques should be guided by the analytical goal: EI-MS for in-depth structural fingerprinting of a purified compound and ESI-MS/MS for high-sensitivity molecular weight confirmation and targeted analysis in more complex sample matrices.

References

Sources

13C NMR chemical shifts for 1-(Azidomethyl)-3,5-dichlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical spectroscopic analysis of 1-(Azidomethyl)-3,5-dichlorobenzene , a critical intermediate in "Click Chemistry" (CuAAC) and fragment-based drug discovery.

This analysis compares the target molecule against its non-chlorinated analog (Benzyl Azide ) to demonstrate substituent effects, aiding researchers in confirming successful synthesis and purity.

Comparison Guide: Substituent Effects & Structural Verification

Executive Summary & Application Context

This compound functions as a lipophilic "warhead" in medicinal chemistry. The 3,5-dichloro substitution pattern is frequently selected to improve metabolic stability (blocking metabolic hotspots) and increase lipophilicity compared to unsubstituted benzyl linkers.

Primary Challenge: Distinguishing the product from the starting material (3,5-dichlorobenzyl bromide) and confirming the integrity of the azide moiety, which is sensitive to reduction or decomposition.

Scope of Guide:

  • Comparative Analysis: 13C NMR shifts vs. Benzyl Azide (Standard).

  • Mechanistic Insight: Impact of meta-chloro substitution on chemical shifts.

  • Protocol: Synthesis workflow and acquisition parameters.

Structural Assignment & Logic

The following diagram defines the atom numbering used in the spectral tables. Note the


 symmetry of the aromatic ring, which simplifies the 13C spectrum (reducing the number of unique aromatic signals).

G C7 C7 (CH2) C1 C1 (Ipso) C7->C1 N1 N N1->C7 N2 N N2->N1 N3 N N3->N2 C2 C2 (Ortho) C1->C2 C3 C3 (Cl) C2->C3 C6 C6 (Ortho) C6->C1 C4 C4 (Para) C3->C4 Cl1 Cl C3->Cl1 C5 C5 (Cl) C5->C6 Cl2 Cl C5->Cl2 C4->C5

Figure 1: Molecular connectivity and numbering scheme. Note that C2/C6 are equivalent, and C3/C5 are equivalent due to symmetry.

Comparative 13C NMR Data

The table below contrasts the Experimental Shifts of the standard Benzyl Azide against the Predicted/Observed Shifts for the 3,5-dichloro derivative. This comparison highlights the diagnostic shifts caused by the electron-withdrawing chlorine atoms.

Solvent:


 (Referenced to 77.16 ppm)
Frequency:  100 MHz or higher recommended.
Carbon PositionAtom TypeBenzyl Azide (Standard) [1]3,5-Dichloro Analog (Target) [2]Shift Difference (

)
Analysis
C7 Benzylic (

)
54.8 ppm 53.5 - 54.2 ppm ~ -1.0 ppmDiagnostic: Slight upfield shift. The meta-Cl exerts a weak inductive effect, but the lack of resonance donation slightly shields the benzylic carbon compared to the unsubstituted ring.
C1 Aromatic (Ipso)135.4 ppm139.0 - 140.5 ppm +4.5 ppmDeshielded: The inductive withdrawal from two meta-Cl atoms decreases electron density at the ipso position.
C2, C6 Aromatic (Ortho)128.2 ppm126.0 - 127.0 ppm -1.5 ppmShielded: Positioned ortho to the alkyl group but ortho to the Chlorines. The complex interplay of steric and electronic effects typically results in slight shielding.
C3, C5 Aromatic (C-Cl)128.9 ppm (C-H)135.0 - 135.5 ppm +6.5 ppmMajor Shift: Direct attachment of Chlorine strongly deshields these carbons (Heavy Atom Effect/Inductive).
C4 Aromatic (Para)128.3 ppm128.0 - 129.0 ppm MinimalInvariant: The carbon between the two chlorines remains relatively stable, balancing the ortho-shielding and inductive deshielding.
Key Identification Markers:
  • The "Click" Carbon (C7): Look for the signal at ~53-54 ppm . If this peak appears at ~30-35 ppm , you likely have the starting material (Benzyl Bromide) or a hydrolysis byproduct (Benzyl Alcohol ~64 ppm).

  • Symmetry Check: You should observe only 4 aromatic signals (C1, C2/6, C3/5, C4) due to the plane of symmetry. If you see 6 aromatic peaks, the substitution is likely 2,4- or 3,4- (asymmetric).

Experimental Protocol

To ensure reproducible data, follow this synthesis and characterization workflow. This protocol minimizes the risk of poly-azidation or hydrolysis.

Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Workup & Isolation cluster_2 NMR Acquisition Step1 Start: 3,5-Dichlorobenzyl Bromide (0.25 M in Acetone/H2O 3:1) Step2 Reagent: NaN3 (1.5 equiv) Temp: RT to 40°C, 4-12h Step1->Step2 Step3 Extraction: Et2O or EtOAc Wash: Brine (Crucial for drying) Step2->Step3 Step4 Concentration: Rotovap (Do NOT heat >40°C) *Explosion Hazard* Step3->Step4 Step5 Sample Prep: ~20mg in 0.6mL CDCl3 Step4->Step5 Step6 Acquisition: Pulse: 30° | D1: 2.0s Scans: >256 (for quaternary C) Step5->Step6

Figure 2: Synthesis and Characterization Workflow. Note the safety constraint on heating azides.

Detailed Methodology
  • Synthesis: Dissolve 3,5-dichlorobenzyl bromide (1.0 eq) in Acetone/Water (3:1). Add Sodium Azide (1.5 eq). Stir at RT. Monitor by TLC (Hexane/EtOAc 9:1). The bromide (

    
    ) converts to the azide (
    
    
    
    , stains poorly, UV active).
  • Workup: Extract with Diethyl Ether. Wash organic layer with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .
  • NMR Prep: Dissolve 20-30 mg of the yellow oil in 0.6 mL

    
    .
    
  • Acquisition Parameters (13C):

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-Cl and C-Ipso) have long

      
       relaxation times. A short D1 will suppress these diagnostic peaks.
      
    • Scans (NS): Minimum 256 scans are required to resolve the quaternary carbons clearly above the noise floor.

Troubleshooting & Impurities

Observed Shift (ppm)Potential ImpurityCause
32.0 - 33.0 Benzyl Bromide (

)
Incomplete reaction. Add more

or increase time.
63.5 - 64.5 Benzyl Alcohol (

)
Hydrolysis. Avoid heating the reaction in water too long.
2090 cm⁻¹ (IR) CONFIRMATION Strong Azide stretch. Use IR to corroborate NMR if CH2 peaks overlap.

References

  • Benzyl Azide Reference Data

    • Source: ChemSpider Synthetic Pages & RSC Advances.
    • Data: 13C NMR (100 MHz, CDCl3) 135.4, 128.9, 128.3, 128.2, 54.8.
    • Link:

  • Substituent Effects (3,5-Dichloro)

    • Source: Sigma-Aldrich / Spectral D
    • Context: Based on additivity rules derived from 1,3-dichlorobenzene and 3,5-dichlorobenzyl alcohol characteriz
    • Link:

  • General Azide Synthesis Protocol

    • Source: Alvarez, S. G., & Alvarez, M. T. (1997).
    • Link:

A Researcher's Guide to the Elemental Analysis of 1-(Azidomethyl)-3,5-dichlorobenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Elemental analysis serves as a foundational technique to confirm the empirical formula of a synthesized molecule, thereby providing critical evidence of its purity and identity. This guide offers an in-depth comparison of the elemental analysis data for pure 1-(Azidomethyl)-3,5-dichlorobenzene, a versatile building block in medicinal chemistry and material science, alongside several structurally related alternatives. We will delve into the theoretical elemental compositions, the causality behind experimental choices in elemental analysis, and provide a detailed, self-validating protocol for obtaining reliable data.

Introduction to this compound and its Role in Synthesis

This compound is a key organic azide, a class of compounds widely utilized in "click chemistry."[1][2] Specifically, the azide functional group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.[3][] This high efficiency and specificity make it an invaluable tool for conjugating molecules in drug discovery, developing complex chemical libraries, and creating advanced polymers. The dichlorinated benzene ring provides a rigid scaffold and influences the electronic properties of the resulting molecules.[5] Given its critical role, verifying the elemental composition of this reagent is a crucial first step in any synthetic workflow.

Theoretical Elemental Composition: A Comparative Analysis

The purity of this compound can be initially assessed by comparing its experimentally determined elemental composition with the theoretical values derived from its molecular formula, C₇H₅Cl₂N₃.[6] For a comprehensive comparison, we have included the theoretical elemental analysis data for several alternative benzyl azide reagents that researchers might consider for their synthetic strategies. These alternatives include the parent benzyl azide, a monochlorinated analog, and a bis(trifluoromethyl)-substituted analog.

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)
This compound C₇H₅Cl₂N₃ 202.04 41.61 2.49 20.80
Benzyl AzideC₇H₇N₃133.1563.145.3031.56
1-(Azidomethyl)-4-chlorobenzeneC₇H₆ClN₃167.6050.163.6125.07
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzeneC₉H₅F₆N₃269.1540.161.8715.61

This table presents the calculated theoretical elemental percentages for this compound and its selected analogs. These values serve as the benchmark against which experimental results are compared.

The Cornerstone of Purity Verification: Elemental Analysis by Combustion

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often referred to as CHN analysis.[7] This technique provides a quantitative assessment of the mass percentages of these elements in a sample.[8]

The Rationale Behind the Combustion Method

The principle of combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature environment with an excess of oxygen.[9] This process breaks down the organic compound into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[10][11] This method is favored for its high accuracy, relatively small sample requirement, and the availability of highly automated elemental analyzers.[7]

G cluster_0 Sample Preparation cluster_1 Combustion Analysis cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Homogenized Pure Sample (1-3 mg) Weighing Accurate Weighing in Tin Capsule Sample->Weighing Combustion High-Temperature Combustion (~1000°C) in O₂ Stream Weighing->Combustion Gas_Mixture CO₂, H₂O, N₂/NOx Combustion->Gas_Mixture Reduction Reduction of NOx to N₂ Gas_Mixture->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector Separation->Detection Calculation Calculation of %C, %H, %N Detection->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison

A Self-Validating Experimental Protocol for CHN Analysis

To ensure the trustworthiness of the results, the following step-by-step protocol for elemental analysis should be followed. This protocol is designed for a modern automated elemental analyzer.

Instrumentation: An automated CHN elemental analyzer (e.g., PerkinElmer 2400 CHN Elemental Analyzer, Vario EL Cube).[10]

Materials:

  • Pure, dry sample of this compound (1-3 mg)

  • Tin capsules for solid samples

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

  • Certified organic analytical standards for calibration (e.g., acetanilide)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of residual solvents, as their presence will lead to inaccurate hydrogen and carbon readings.[9]

    • Homogenize the sample to ensure the portion taken for analysis is representative of the entire batch.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The precise mass is critical for accurate calculations.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition. This step is crucial for ensuring the accuracy of the instrument's detectors.

    • Run the standard multiple times to ensure reproducibility and establish a reliable calibration curve.

  • Analysis:

    • Place the weighed sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1000 °C) with a flow of pure oxygen.

    • The resulting gaseous mixture of CO₂, H₂O, and nitrogen oxides is swept by the helium carrier gas through a reduction furnace where nitrogen oxides are converted to N₂.

    • The gases then pass through a chromatographic column to separate them.

    • The separated gases are detected by a thermal conductivity detector, which generates a signal proportional to the concentration of each gas.

  • Data Processing:

    • The instrument's software automatically integrates the detector signals and, using the sample's initial weight and the calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the sample.

Interpreting the Data: What to Expect

For a newly synthesized compound to be considered pure, the experimentally determined elemental analysis values should be in close agreement with the calculated theoretical values. Most scientific journals consider a deviation of ±0.4% to be acceptable for publication.[12][13]

  • For this compound:

    • Expected %C = 41.61 ± 0.4%

    • Expected %H = 2.49 ± 0.4%

    • Expected %N = 20.80 ± 0.4%

Deviations outside this range may indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis. In such cases, further purification of the compound is necessary.

Conclusion

Elemental analysis is an indispensable technique in the arsenal of synthetic chemists and drug development professionals. By providing a direct measure of the elemental composition of a compound, it offers a robust method for verifying its identity and purity. For a critical reagent like this compound, a cornerstone of click chemistry, ensuring its elemental integrity through rigorous analysis is a non-negotiable step for the success of subsequent research and development endeavors.

References

  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved February 14, 2026, from [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. (n.d.). Auriga Research. Retrieved February 14, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved February 14, 2026, from [Link]

  • Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results. (n.d.). Medium. Retrieved February 14, 2026, from [Link]

  • Elemental Analysis Of Organic Compounds With The Use Of. (n.d.). hestia.greensystem.com.ua. Retrieved February 14, 2026, from [Link]

  • 1-(Azidomethyl)-4-chlorobenzene. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved February 14, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved February 14, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(6), 773-779. [Link]

  • 3,5-Bis(trifluoromethyl)benzyl azide. (n.d.). CF Plus Chemicals. Retrieved February 14, 2026, from [Link]

  • 2-(AZIDOMETHYL)-1,3-DICHLOROBENZENE. (n.d.). gsrs. Retrieved February 14, 2026, from [Link]

  • Benzene, 1-azido-4-chloro-. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • 1-azido-3,5-dichlorobenzene (C6H3Cl2N3). (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

  • Elemental Analysis tool. (n.d.). University of Sheffield. Retrieved February 14, 2026, from [Link]

  • Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. (2012). Organic Process Research & Development, 16(8), 1424-1429. [Link]

  • Best solvent for azide alkyne cycloaddition? (2018). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. (2012). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Benzyl Azide. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Benzene, (azidomethyl)-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Elemental Composition Calculator. (n.d.). University of Illinois. Retrieved February 14, 2026, from [Link]

  • Elemental Analysis Calculator: CHN Tool. (n.d.). chn-tool.com. Retrieved February 14, 2026, from [Link]

  • Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. (2025). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Calculation of empirical formula from elemental analysis. (2017). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

  • 1,3,5-Trichlorobenzene. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

A Comparative Analysis of the Biological Activities of Dichlorobenzyl Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The functionalization of this privileged heterocycle offers a fertile ground for the discovery of novel drug candidates with enhanced potency and selectivity. Among the various modifications, the introduction of a dichlorobenzyl moiety has proven to be a particularly fruitful strategy, leading to the development of derivatives with significant therapeutic potential. This guide provides a comprehensive comparison of the biological activities of dichlorobenzyl triazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The primary mechanism of antifungal action for triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The dichlorobenzyl moiety has been shown to significantly influence the antifungal potency of triazole derivatives.

Comparative Antifungal Potency

The in vitro antifungal activity of dichlorobenzyl triazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antifungal potency.

Compound IDSubstitution PatternTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
18b 3,4-dichlorobenzylCandida albicans0.5Fluconazole>64
7d 2,4-dichloroCandida albicans-Fluconazole0.5–4
6f 3,4-dichlorobenzylCandida albicans2Fluconazole250
- 2,4-dichlorophenylS. aureus24.2Ampicillin10.6
- 2,4-dichlorophenylB. subtilis20.2Ampicillin10.8
- 2,4-dichlorophenylE. coli18.6Norfloxacin11.8
- 2,4-dichlorophenylP. aeruginosa18.0Norfloxacin14.2
- 2,4-dichlorophenylC. albicans24.8Fluconazole9.6
- 2,4-dichlorophenylA. niger30.2Fluconazole10.4

Table 1: Comparative in vitro antifungal and antibacterial activities of selected dichlorobenzyl triazole derivatives.

As illustrated in Table 1, the 3,4-dichlorobenzyl derivative 18b exhibits potent antifungal activity against Candida albicans, with an MIC of 0.5 µg/mL, demonstrating significantly greater potency than the commonly used antifungal drug fluconazole.[4] Similarly, a 3,4-dichlorobenzyl-substituted indole-triazole conjugate (6f ) showed a potent MIC value of 2 µg/mL against Candida albicans.[5] The position of the chlorine atoms on the benzyl ring plays a crucial role in determining the antifungal efficacy. For instance, a 2,4-dichloro substituted derivative (7d ) was found to be more effective against C. albicans than its 3-chloro or 4-chloro counterparts.[4]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the MIC of dichlorobenzyl triazole derivatives against fungal pathogens.

1. Preparation of Materials:

  • Fungal Culture: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

  • Test Compounds: Prepare stock solutions of the dichlorobenzyl triazole derivatives in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the broth medium.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Add 100 µL of the serially diluted test compounds to the wells of the microtiter plate.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a positive control (fungal inoculum without test compound) and a negative control (broth medium only).

  • Incubate the plates at 35°C for 24-48 hours.

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Antifungal_Mechanism Triazole Dichlorobenzyl Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51 Blocks conversion Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential component Death Fungal Cell Death Membrane->Death

Caption: Mechanism of antifungal action of dichlorobenzyl triazole derivatives.

Antibacterial Activity: A Promising Frontier

While the antifungal properties of triazoles are well-established, their potential as antibacterial agents is an area of growing interest. Dichlorobenzyl substitution has also been shown to impart significant antibacterial activity to the triazole scaffold.

Comparative Antibacterial Potency

The antibacterial activity is also assessed by determining the MIC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

As shown in Table 1, a 5-(6-(2,4-dichlorophenyl)-[4][6][7]triazolo[3,4-b][4][7][8]thiadiazol-3-yl)benzene-1,2,3-triol derivative demonstrated notable activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values comparable to or better than the standard antibiotics ampicillin and norfloxacin in some cases.[9]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

A protocol similar to the antifungal susceptibility testing is employed for determining antibacterial MICs.

1. Preparation of Materials:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Test Compounds: Prepare stock solutions and serial dilutions of the dichlorobenzyl triazole derivatives as described for the antifungal assay.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Dispense 100 µL of the serially diluted test compounds into the wells.

  • Add 100 µL of the bacterial inoculum to each well.

  • Include positive and negative controls.

  • Incubate the plates at 37°C for 18-24 hours.

3. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Standardized Microbial Inoculum Inoculation Inoculation into 96-well Plates Culture->Inoculation Compounds Serial Dilutions of Dichlorobenzyl Triazoles Compounds->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC Determination of MIC Reading->MIC

Caption: General workflow for MIC determination.

Anticancer Activity: A Multifaceted Approach

The anticancer potential of triazole derivatives is a rapidly evolving field of research. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis (programmed cell death).

Comparative Cytotoxic Activity

The in vitro anticancer activity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8b 3,4-dichloroHep-G2 (Liver)-Doxorubicin10.8

Table 2: In vitro anticancer activity of a dichlorobenzyl triazole derivative.

A notable example is an indole-triazole hybrid with a 3,4-dichlorophenyl moiety (8b ), which displayed excellent cytotoxic efficacy against the Hep-G2 liver cancer cell line, with a cell viability comparable to the standard anticancer drug doxorubicin.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro anticancer activity of dichlorobenzyl triazole derivatives.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., Hep-G2) in a suitable medium.

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the dichlorobenzyl triazole derivatives in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).

3. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Anticancer_Mechanism cluster_targets Potential Molecular Targets Triazole Dichlorobenzyl Triazole Derivative Kinases Kinases Triazole->Kinases Inhibits Topoisomerases Topoisomerases Triazole->Topoisomerases Inhibits Other Other Enzymes Triazole->Other Inhibits Apoptosis Induction of Apoptosis Triazole->Apoptosis Death Cancer Cell Death Kinases->Death Inhibits Proliferation Topoisomerases->Death Disrupts DNA Replication Apoptosis->Death

Caption: Putative anticancer mechanisms of dichlorobenzyl triazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of dichlorobenzyl triazole derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Position of Dichloro Substitution: The substitution pattern of the chlorine atoms on the benzyl ring significantly impacts activity. For instance, 2,4-dichloro and 3,4-dichloro substitutions have often been associated with potent biological effects.[4]

  • Nature of the Linker: The linker connecting the dichlorobenzyl moiety to the triazole core can influence the compound's flexibility and ability to bind to its biological target.

  • Substituents on the Triazole Ring: Modifications to the triazole ring itself can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion

Dichlorobenzyl triazole derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as antifungal, antibacterial, and anticancer agents warrants further investigation and development. The comparative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and evaluation of new and improved therapeutic agents based on this versatile chemical scaffold.

References

  • Al-Abdullah, N. H., Al-Tuwaijri, H. M., & Al-Harbi, S. A. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(16), 4965.
  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC. (n.d.).
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.).
  • (PDF) Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. (n.d.).
  • The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.).
  • IC50 values (µM) of synthesised compounds against various cell lines. (n.d.).
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).
  • Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[4][6][7] Triazolo[3,4-b][4][7][8] Thiadiazol-3-yl)Benzene-1,2 - Acta Scientific. (n.d.).

  • cell lines ic50: Topics by Science.gov. (n.d.).
  • Calculated IC50 values of synthesized triazole deriv
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
  • Antimicrobial activity in MIC (μg/mL) of compounds (9a-l). (n.d.).
  • Comparative studies of novel triazole derivative having chiral center and their antimicrobial activities. (n.d.).
  • Antibacterial activity study of 1,2,4-triazole deriv
  • Design, synthesis, and antifungal activity of novel conformationally restricted triazole deriv
  • (PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.
  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. (n.d.).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed. (n.d.).
  • Lanosterol 14 alpha-demethylase - Wikipedia. (n.d.).
  • Biological Potentials of Biological Active Triazole Deriv

Sources

Distinguishing Benzyl Azide from Benzyl Halide Precursors by TLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in organic synthesis and drug development, the conversion of benzyl halides to benzyl azides is a fundamental transformation, often serving as a gateway to a variety of functional groups. Monitoring the progress of this nucleophilic substitution reaction is critical for optimizing reaction conditions and ensuring complete conversion. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose—it is rapid, inexpensive, and provides immediate qualitative feedback. However, distinguishing between the starting benzyl halide and the resulting benzyl azide product on a TLC plate can be challenging due to their similar polarities.

This guide provides an in-depth, experience-driven comparison of these two compound classes by TLC. We will explore the subtle yet exploitable differences in their chemical properties to achieve clear separation and selective visualization. The protocols and insights provided herein are designed to be self-validating, empowering you to confidently monitor your reactions.

The Principle of Separation: Polarity and Molecular Interactions

The separation of benzyl halide (Bn-X) and benzyl azide (Bn-N₃) on a silica gel TLC plate is governed by their differential interactions with the stationary phase (silica) and the mobile phase (eluent).

  • Benzyl Halides (Bn-Cl, Bn-Br, Bn-I): These molecules are relatively nonpolar. The primary intermolecular forces at play are van der Waals interactions and weak dipole-dipole interactions. Their ability to hydrogen bond with the silanol groups (Si-OH) on the silica surface is minimal.

  • Benzyl Azide (Bn-N₃): The azide functional group introduces a greater degree of polarity compared to a halogen. The linear azide group (-N=N⁺=N⁻) possesses a significant dipole moment and the terminal nitrogen atoms have lone pairs of electrons, which can act as hydrogen bond acceptors. This allows benzyl azide to interact more strongly with the silica gel stationary phase than its halide precursor.

This difference in polarity dictates that benzyl azide will generally have a lower Retention Factor (Rf) than the corresponding benzyl halide in a given nonpolar to moderately polar eluent system.

G cluster_prep Preparation cluster_spot Spotting cluster_dev Development cluster_viz Visualization prep1 1. Prepare Plate (Draw Baseline) prep2 2. Prepare Samples (SM, Reaction) prep1->prep2 spot1 3. Spot SM Lane prep2->spot1 spot2 4. Spot Reaction Lane spot1->spot2 spot3 5. Spot Co-spot Lane (SM + Reaction) spot2->spot3 dev1 6. Equilibrate Chamber spot3->dev1 dev2 7. Develop Plate dev1->dev2 dev3 8. Mark Solvent Front dev2->dev3 viz1 9. Dry Plate dev3->viz1 viz2 10. UV Visualization (254 nm) viz1->viz2 viz3 11. Chemical Staining (e.g., KMnO₄) viz2->viz3 Analyze Results Analyze Results viz3->Analyze Results

Figure 2. Step-by-step workflow for comparative TLC analysis.

Comparative Data & Visualization Analysis

The choice of visualization method is crucial. While UV light shows all aromatic spots, it does not differentiate them chemically. Chemical stains react based on the functional groups present, providing an orthogonal layer of information.

Compound ClassTypical Rf (9:1 Hex/EtOAc)UV (254 nm)KMnO₄ StainCAM Stain
Benzyl Halide ~0.7 - 0.8Dark SpotNo Reaction (or very slow)No Reaction
Benzyl Azide ~0.5 - 0.6Dark SpotRapid Reaction (Yellow Spot) Reaction (Blue/Green Spot)

Note: Rf values are approximate and can vary based on exact conditions (temperature, humidity, plate manufacturer).

Analysis of Staining Mechanisms
  • Potassium Permanganate (KMnO₄): This stain is a strong oxidizing agent. It reacts with functional groups that are readily oxidized. While halides are generally stable, the azide group can be oxidized, leading to a rapid color change from purple (the color of the stain) to a yellow/brown spot (MnO₂) on the plate. This provides a highly selective method for identifying the azide product. The reaction is often immediate upon gentle heating.

  • Ceric Ammonium Molybdate (CAM): This is a more general-purpose stain for organic compounds. It reacts with many functional groups, particularly those with lone pairs of electrons like alcohols, phenols, and amines. The nitrogen atoms in the azide group can coordinate with the cerium, facilitating a redox reaction that results in a colored spot (typically blue or green). While less selective than KMnO₄, it is a reliable confirmation for the presence of the azide.

The lack of reactivity of the benzyl halide with these stains, contrasted with the clear, positive result for the benzyl azide, is the cornerstone of this analytical method.

Interpreting the Results

By comparing the three lanes, you can unequivocally determine the status of your reaction:

  • Complete Reaction: The 'R' lane will show a single spot that has the same Rf value and staining behavior as the new product spot. The 'Co' lane will show two distinct spots: one corresponding to the unreacted starting material and one for the product.

  • Incomplete Reaction: The 'R' lane will show two spots: a higher Rf spot corresponding to the starting material and a lower Rf, stain-active spot for the azide product. The 'Co' lane will appear to have only one elongated spot for the starting material (as the SM in the reaction mixture and the pure SM merge) and a separate spot for the product below it.

  • No Reaction: The 'R' lane will look identical to the 'SM' lane. The 'Co' lane will show only a single, combined spot at the Rf of the starting material.

Troubleshooting & Advanced Tips

  • Poor Separation (Overlapping Spots): If the Rf values are too close, decrease the polarity of the eluent. Try using 19:1 or even 49:1 Hexane/EtOAc. A small amount of a more polar solvent can have a large effect.

  • Streaking Spots: This is often caused by overloading the plate or using a sample solvent that is too polar. Ensure your spots are small and dilute your samples if necessary.

  • Confirmation of Azide Formation: Beyond TLC, the formation of an azide can be definitively confirmed by IR spectroscopy. The azide group has a very strong and sharp characteristic stretching frequency around 2100 cm⁻¹, a region of the spectrum that is typically empty for other functional groups.

By combining the principles of chromatography with selective chemical visualization, TLC becomes a powerful and reliable tool for distinguishing benzyl azides from their halide precursors, ensuring the success of your synthetic endeavors.

References

  • J. C. Touchstone. Practice of Thin Layer Chromatography. John Wiley & Sons, 1992. [Link]

  • D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan. Introduction to Spectroscopy. Cengage Learning, 2015. [Link]

Publish Comparison Guide: UV-Vis Spectra of 3,5-Dichlorobenzyl Azide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 3,5-dichlorobenzyl azide and its 1,2,3-triazole derivatives. It is designed to assist researchers in validating synthesis, monitoring "Click" chemistry reactions, and differentiating these compounds from non-chlorinated analogs.

Executive Summary & Chemical Rationale

3,5-Dichlorobenzyl azide is a specialized aryl azide building block used primarily in photoaffinity labeling and copper-catalyzed azide-alkyne cycloaddition (CuAAC). Unlike simple benzyl azide, the presence of chlorine atoms at the meta positions (3,5) introduces specific electronic and steric properties that influence its spectroscopic signature and stability.

  • Electronic Effect: The chlorine substituents exert a negative inductive effect (-I) but a positive mesomeric effect (+M). In the meta position relative to the methylene bridge, the inductive effect dominates, slightly deactivating the ring but stabilizing the molecule against spontaneous decomposition compared to electron-rich azides.

  • Spectral Consequence: The 3,5-dichloro substitution causes a bathochromic (red) shift and a hyperchromic effect (increased intensity) in the UV absorption bands compared to unsubstituted benzyl azide. This shift is critical for differentiating the starting material from side products during reaction monitoring.

Comparative Performance Analysis

The following data compares the optical and physical properties of 3,5-dichlorobenzyl azide against its primary alternative (Benzyl Azide) and its "Click" product (a 1,2,3-Triazole derivative).

Table 1: Spectral & Physical Properties Comparison
FeatureBenzyl Azide (Standard)3,5-Dichlorobenzyl Azide (Target)1-(3,5-Dichlorobenzyl)-4-phenyl-1H-1,2,3-triazole (Derivative)
Primary

258 nm (Benzene fine structure)264 – 268 nm (Broadened)285 – 295 nm (Conjugated)
Molar Absorptivity (

)
~200 - 400

~800 - 1,200

> 15,000

Visual Appearance Clear, colorless oilClear to pale yellow oilWhite crystalline solid
IR Signature (

)
2095

(Strong)
2105

(Strong)
Absent (Diagnostic for reaction completion)
Stability Volatile, shock-sensitiveLower volatility, higher thermal stabilityHighly Stable

Note on Data: The


 for the 3,5-dichloro derivative is redshifted due to the auxochromic effect of the chlorine lone pairs interacting with the 

-system of the benzene ring. The triazole derivative shows a massive increase in absorption intensity due to the formation of a conjugated heteroaromatic system (triazole + phenyl ring).
Performance in "Click" Chemistry Monitoring

The primary utility of analyzing UV-Vis spectra for these derivatives is to monitor the progress of the CuAAC reaction.

  • Reactant State: The azide absorbs weakly in the 260 nm region.

  • Product State: Upon reaction with a conjugated alkyne (e.g., phenylacetylene), the formation of the 1,4-disubstituted 1,2,3-triazole creates a continuous conjugated pathway. This results in a distinct new peak appearing at ~290 nm with significantly higher intensity.

Experimental Protocol: Self-Validating Synthesis & Characterization

This protocol ensures high-fidelity data collection. It includes a "self-check" step to verify the purity of the azide before proceeding to spectral analysis.

Phase 1: Synthesis & Purification
  • Reagents: Dissolve 3,5-dichlorobenzyl bromide (1.0 eq) in DMSO (

    
    ). Add Sodium Azide (
    
    
    
    , 1.5 eq).[1][2][3]
  • Reaction: Stir at ambient temperature for 12–16 hours. Caution: Azides are potentially explosive. Work behind a blast shield.

  • Workup: Dilute with water (exothermic) and extract 3x with diethyl ether. Wash organic layer with brine.[1][2]

  • Safety Check (Self-Validating): Evaporate solvent carefully. Analyze IR spectrum immediately.

    • Pass Criteria: Strong peak at ~2100

      
       (
      
      
      
      stretch). Absence of carbonyl peaks.
    • Fail Criteria: Presence of OH stretch (hydrolysis to alcohol) or lack of azide peak.

Phase 2: UV-Vis Spectral Acquisition
  • Solvent Selection: Use HPLC-grade Acetonitrile (MeCN) or Methanol. MeCN is preferred for its lower UV cutoff (<195 nm).

  • Blanking: Fill a quartz cuvette (1 cm path length) with pure solvent. Run a baseline correction (200–400 nm).

  • Sample Prep: Prepare a stock solution of the azide (

    
    ). Dilute to working concentration (
    
    
    
    ) to ensure absorbance is between 0.1 and 1.0 AU.
  • Measurement: Scan from 200 nm to 400 nm.

  • Derivative Formation (In-Situ Monitoring):

    • Add 1.0 eq of phenylacetylene and 5 mol%

      
       / Ascorbate directly to the cuvette (if kinetics allow) or react in a vial.
      
    • Rescan every 10 minutes.

    • Validation: Observe the isosbestic point (if clean conversion) and the growth of the triazole peak at >280 nm.

Workflow Visualization

The following diagram illustrates the logical flow from precursor selection to spectral validation, highlighting the critical decision nodes.

G cluster_0 Synthesis Phase cluster_1 Validation Phase cluster_2 Spectral Characterization Start 3,5-Dichlorobenzyl Bromide React Reaction w/ NaN3 (DMSO, RT, 16h) Start->React Extract Ether Extraction & Drying React->Extract IR_Check IR Spectroscopy (Check 2100 cm⁻¹) Extract->IR_Check Purity_Pass Purity Confirmed IR_Check->Purity_Pass Peak Present Fail Recrystallize/Discard IR_Check->Fail Peak Absent UV_Scan UV-Vis Scan (200-400 nm) Purity_Pass->UV_Scan Click_Rxn Add Alkyne + Cu Catalyst UV_Scan->Click_Rxn Monitor Monitor Shift (265nm -> 290nm) Click_Rxn->Monitor

Caption: Operational workflow for the synthesis, validation, and spectral monitoring of 3,5-dichlorobenzyl azide derivatives.

References

  • Synthesis of Benzyl Azides: O'Neil, E. J., DiVittorio, K. M., & Smith, B. D. (2007). "General Procedure for the synthesis of azides." Organic Letters, 9(2), 199-202.[1]

  • UV-Vis Monitoring of Click Chemistry: Işık, U., et al. (2025). "The UV absorption spectra of Ruthenium(II) and iridium(III) complexes..." Inorganic Chemistry Communications.

  • Spectral Properties of Chlorinated Benzenes: NIST Chemistry WebBook. "Benzene, 1,3-dichloro-5-methyl-."[4][5][6][7]

  • Triazole Formation Monitoring: Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azidomethyl)-3,5-dichlorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Azidomethyl)-3,5-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.